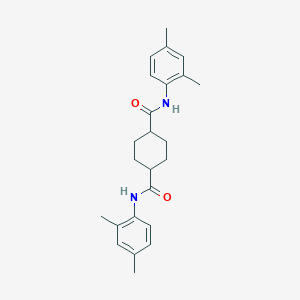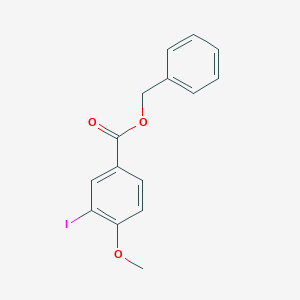![molecular formula C15H13IN2O2S B250183 N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250183.png)
N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide, also known as IMPY, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. IMPY is a benzamide derivative that has been synthesized using various methods, including the reaction of 4-iodoaniline with thiophosgene followed by reaction with 2-methoxybenzoyl chloride.
Wirkmechanismus
The mechanism of action of N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide involves its binding to the Aβ plaques in the brain. This binding leads to the detection of Aβ plaques, which can aid in the diagnosis and treatment of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have high affinity for the Aβ plaques, which are the hallmark of Alzheimer's disease. Its binding to the Aβ plaques leads to the detection of Aβ plaques, which can aid in the diagnosis and treatment of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide in lab experiments include its high affinity for the Aβ plaques, which can aid in the diagnosis and treatment of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of cancer. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
For N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide include its further study for its potential applications in the treatment of Alzheimer's disease and cancer. Further research is needed to determine the safety and efficacy of this compound in humans. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new compounds with potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide involves the reaction of 4-iodoaniline with thiophosgene followed by reaction with 2-methoxybenzoyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have high affinity for the Aβ plaques, which are the hallmark of Alzheimer's disease. This compound is used as a diagnostic tool for detecting Aβ plaques in the brain, which can aid in the diagnosis and treatment of Alzheimer's disease. This compound has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C15H13IN2O2S |
|---|---|
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H13IN2O2S/c1-20-13-5-3-2-4-12(13)14(19)18-15(21)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,19,21) |
InChI-Schlüssel |
BJVXMWXFUGDZLW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)I |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)


![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250113.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
carbamothioyl}biphenyl-4-carboxamide](/img/structure/B250119.png)
![N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250120.png)
![N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250122.png)
![2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250123.png)
